An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid
An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid
Executive Summary
5-Cyano-3-methylpyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a nitrile group, and a methyl group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety and handling protocols. The information herein is synthesized from authoritative chemical databases and literature to support advanced research and development activities.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its application in any research setting. 5-Cyano-3-methylpyridine-2-carboxylic acid is registered under CAS Number 1262860-49-0 .[1][2] Its key identifiers and computed properties are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1262860-49-0 | PubChem[1], Sinfoo Biotech[2] |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[1] |
| IUPAC Name | 5-cyano-3-methylpyridine-2-carboxylic acid | PubChem[1] |
| Synonyms | 5-cyano-3-methylpicolinic acid | PubChem[1] |
| Molecular Weight | 162.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 162.042927438 Da | PubChem[1] |
| Form | Solid | CymitQuimica[3] |
| XLogP3-AA (Predicted) | 0.8 | PubChem[1] |
These properties indicate a small, moderately polar molecule suitable for a range of organic transformations and as a ligand for metal complexes. Its structure is a key determinant of its utility in creating targeted therapeutic agents.
Synthesis Pathway: A Mechanistic Perspective
While specific, scaled-up manufacturing protocols for 5-Cyano-3-methylpyridine-2-carboxylic acid are proprietary, a logical and efficient synthetic route can be devised from established principles of organic chemistry. A common strategy for preparing pyridine carboxylic acids involves the hydrolysis of a corresponding nitrile precursor.[4][5] This approach is advantageous as the nitrile group is a stable and accessible functional handle.
A plausible synthesis begins with a suitably substituted pyridine ring, such as 2,5-dicyano-3-methylpyridine. The selective hydrolysis of the nitrile at the C2 position is the critical step.
Causality of Experimental Choices:
-
Selective Hydrolysis: The nitrile at the C2 position is adjacent to the pyridine nitrogen, which influences its electronic properties and reactivity. This proximity allows for potential anchimeric assistance or differentiation from the C5 nitrile under controlled reaction conditions (e.g., using specific acid or base concentrations and temperatures).
-
Reaction Conditions: Acid-catalyzed hydrolysis, often with sulfuric acid, is a robust method for converting nitriles to carboxylic acids.[4] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.
-
Work-up and Purification: The reaction mixture is typically cooled and the pH is carefully adjusted to precipitate the carboxylic acid product.[4] The isoelectric point of the molecule is targeted to minimize its solubility in the aqueous medium. Subsequent purification by recrystallization or column chromatography yields the final, high-purity compound.
Caption: Plausible synthetic workflow for the target compound.
Applications in Drug Development and Research
The true value of 5-Cyano-3-methylpyridine-2-carboxylic acid lies in its role as a key intermediate and structural motif in drug discovery. Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds for a vast number of therapeutic agents targeting diseases like cancer, tuberculosis, diabetes, and hypertension.[6]
4.1 Role as a Structural Scaffold
The compound's three distinct functional groups offer multiple points for chemical modification, allowing chemists to systematically explore structure-activity relationships (SAR).
-
Carboxylic Acid (C2): Can be converted into esters, amides, or other functional groups. It also serves as a key hydrogen bond donor/acceptor and a coordination site for metal-based enzyme inhibitors.
-
Methyl Group (C3): Provides a lipophilic contact point and can be functionalized further, for instance, via halogenation, to modulate the compound's properties.
-
Cyano Group (C5): Acts as a potent hydrogen bond acceptor and a bioisostere for other functional groups. It can also be a precursor for other functionalities like amines or tetrazoles.
This trifunctional nature makes it a valuable building block for creating libraries of compounds for high-throughput screening. Its potential use as a medicinal drug for chronic diseases has been noted.[7] Furthermore, quinoxaline derivatives containing cyano and carboxylic acid moieties have shown promise in the development of drugs for neglected diseases.[8]
Caption: Role as a versatile scaffold in chemical synthesis.
Safety, Handling, and Storage
Ensuring scientific integrity and personnel safety requires strict adherence to established handling protocols. 5-Cyano-3-methylpyridine-2-carboxylic acid is considered a hazardous chemical.[9]
5.1 GHS Hazard Identification
The compound is classified with the following hazards based on available data.[1]
Table 2: GHS Hazard Classifications
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2 |
| H302 | Harmful if swallowed | Acute Tox. 4 (Oral) |
| H312 | Harmful in contact with skin | Acute Tox. 4 (Dermal) |
| H332 | Harmful if inhaled | Acute Tox. 4 (Inhalation) |
5.2 Protocol for Safe Handling and Storage
The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.
Step 1: Prevention & Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.
-
PPE: Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles (conforming to EN 166 or NIOSH standards).[11]
-
Handling: Avoid breathing dust.[9] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[9]
Step 2: Emergency & First-Aid Response
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.
Step 3: Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[12]
Step 4: Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
Conclusion
5-Cyano-3-methylpyridine-2-carboxylic acid (CAS 1262860-49-0) is a pivotal chemical intermediate with significant potential, particularly in the field of drug discovery. Its well-defined physicochemical properties, combined with its multifunctional nature, provide a robust platform for the design and synthesis of novel therapeutic agents. Understanding its synthetic logic and adhering strictly to safety protocols are paramount for leveraging its full potential in a research and development environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66665846, 5-Cyano-3-methylpyridine-2-carboxylic acid. Retrieved from PubChem. ([Link])
-
Sinfoo Biotech. (n.d.). 5-Cyano-3-methyl-pyridine-2-carboxylic acid. Retrieved from Sinfoo Biotech. ([Link])
-
PrepChem.com. (n.d.). Synthesis of 5-carboxy-2-cyano-pyridine. Retrieved from PrepChem.com. ([Link])
-
PubChemLite. (n.d.). 5-cyano-3-methylpyridine-2-carboxylic acid (C8H6N2O2). Retrieved from PubChemLite. ([Link])
- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Methylpyridine-2-carboxylic Acid in Advancing Chemical Research. Retrieved from NINGBO INNO PHARMCHEM. ([Link])
-
PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from PubMed. ([Link])
- Google Patents. (2011). EP2428505B1 - Process for producing pyridine carboxylic acids.
-
MDPI. (n.d.). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Retrieved from MDPI. ([Link])
- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
Sources
- 1. 5-Cyano-3-methylpyridine-2-carboxylic acid | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Cyano-3-methyl-pyridine-2-carboxylic acid,(CAS# 1262860-49-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3-Pyridinecarboxylic acid, 5-cyano-, methyl ester [cymitquimica.com]
- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-cyano-3-methylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 5-Carboxypicolinonitrile (2-Cyano-5-Carboxypyridine / 6-Cyanopyridine-3-Carboxylic Acid) Detailed Information | Properties, Uses & Safety Data | China Manufacturer & Supplier [nj-finechem.com]
